1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine
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Overview
Description
1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring fused with a naphthalene moiety, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the naphthalene group and the methoxymethyl substituent. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to alterations in biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxymethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-pyrrolidin-3-yl-carbamic acid tert-butyl ester
- 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol
Uniqueness
Compared to similar compounds, 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine stands out due to its unique combination of a pyrimidine ring and a naphthalene moiety. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]-1-naphthalen-1-ylguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-10-12-9-15(23)21-17(19-12)22-16(18)20-14-8-4-6-11-5-2-3-7-13(11)14/h2-9H,10H2,1H3,(H4,18,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVIJPJIGQFGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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